molecular formula C17H27N5O7 B14797604 Mal-PEG4-azide

Mal-PEG4-azide

Cat. No.: B14797604
M. Wt: 413.4 g/mol
InChI Key: KBPSETNZFSEOQN-UHFFFAOYSA-N
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Description

Mal-PEG4-azide is a heterobifunctional crosslinker featuring a maleimide group and an azide group, separated by a tetraethylene glycol (PEG4) spacer. The PEG spacer enhances the water solubility of the conjugate and provides a spacer arm of approximately 18.9 Å, which can help reduce steric hindrance during bioconjugation processes . The maleimide group reacts specifically with sulfhydryl (thiol) groups in cysteine residues under slightly acidic to neutral pH conditions (pH 6.5-7.5) to form a stable thioether bond . This reaction is a cornerstone of bioconjugation for modifying proteins, antibodies, and peptides. The azide group is bioorthogonal and undergoes highly efficient, copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne or DBCO reagents, respectively . This dual reactivity makes this compound an invaluable tool for stepwise conjugations, enabling researchers to link a thiol-containing biomolecule (like an antibody) to an alkyne-tagged payload (such as a drug, fluorophore, or nanoparticle) . Heterobifunctional PEG linkers like this compound are essential in developing advanced therapeutic and diagnostic agents, including antibody-drug conjugates (ADCs) and targeted nanomedicines, as PEGylation can improve pharmacokinetics, reduce immunogenicity, and enhance stability . It is critical to note that the choice of conjugation chemistry, including thiol-maleimide linkages, can significantly impact the in vivo behavior and safety profile of the resulting conjugates, influencing factors like complement activation . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C17H27N5O7

Molecular Weight

413.4 g/mol

IUPAC Name

N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

InChI

InChI=1S/C17H27N5O7/c18-21-20-5-8-27-10-12-29-14-13-28-11-9-26-7-4-19-15(23)3-6-22-16(24)1-2-17(22)25/h1-2H,3-14H2,(H,19,23)

InChI Key

KBPSETNZFSEOQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-azide typically involves the following steps:

    Synthesis of Maleimide-PEG4: The maleimide group is introduced to the PEG4 spacer through a reaction with maleic anhydride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction.

    Introduction of Azide Group: The azide group is introduced to the PEG4 spacer through a reaction with sodium azide. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in controlled environments to ensure consistency and safety. The final product is purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Reaction Mechanisms

a. Thiol-Maleimide Conjugation
The maleimide group undergoes Michael addition with free thiols (-SH) at pH 6.5–7.5 to form stable thioether bonds. This reaction is highly selective in the presence of amines, with maleimide reactivity toward thiols being ~1,000x higher than toward amines at neutral pH .

b. Azide-Alkyne Cycloaddition
The azide group participates in two primary click reactions:

  • CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition): Requires Cu(I) to form 1,4-disubstituted triazoles. Widely used for attaching fluorescent tags, drugs, or nanoparticles .

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition): Copper-free reaction with strained alkynes (e.g., DBCO or BCN) for biocompatible applications .

Table 1: Reaction Parameters for Mal-PEG4-azide

Reaction TypepHTemperatureTimeYieldKey Considerations
Thiol-Maleimide6.5–7.5RT1–2 hrs>90%Avoid DTT/β-mercaptoethanol; use Zeba spin columns for purification
CuAAC7–8RT–37°C1–4 hrs70–95%Requires Cu(I) catalyst (e.g., TBTA); toxic to cells
SPAAC6–8RT1 hr>80%Compatible with live cells; no copper needed

Key Findings:

  • Hydrolysis of maleimide occurs at pH > 7.5, necessitating precise buffering .

  • Azide-PEG4-maleimide stability is limited in aqueous solutions; in situ preparation is recommended .

Table 2: Reaction Kinetics Comparison

ParameterThiol-MaleimideCuAACSPAAC
Rate Constant (k)~10³ M⁻¹s⁻¹~10² M⁻¹s⁻¹~1–10 M⁻¹s⁻¹
Activation EnergyLowModerateHigh
BiocompatibilityModerateLowHigh
  • SPAAC’s slower kinetics are offset by its bioorthogonality, enabling in vivo applications .

Table 3: Functional Comparison of PEG-Based Linkers

CompoundFunctional GroupsKey AdvantageLimitation
This compoundMaleimide, AzideDual bioorthogonal reactivityShort shelf life in solution
Mal-PEG4-DBCOMaleimide, DBCOCopper-free conjugationHigher cost
Azide-PEG4-tris-alkyneAzide, Tris-alkyneMulti-site conjugationIncreased steric hindrance
TCO-PEG-MaleimideMaleimide, TCOFast tetrazine ligation (k ~10⁴ M⁻¹s⁻¹)Limited commercial availability

Stability and Storage

  • Solid State: Stable for >2 years at -20°C with desiccant .

  • Solution: Hydrolyzes within hours in aqueous buffers; prepare fresh .

Scientific Research Applications

Mal-PEG4-azide is a chemical compound with applications in medical research, nanotechnology, drug delivery, and cell culture . It contains a maleimide group and an azide group connected by a PEG4 spacer .

This compound is used in several applications, including:

  • Bioorthogonal chemistry Methyltetrazine-PEG4-Azide enables fast, selective conjugation in living systems .
  • Click chemistry The azide group in Methyltetrazine-PEG4-Azide supports copper-catalyzed or strain-promoted reactions . Copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, also known as click chemistry, facilitate the attachment of Alkyne-PEG4-NH2 to molecules, surfaces, or nanoparticles bearing azide groups, allowing for precise control over bioconjugation reactions .
  • Molecular labeling Methyltetrazine-PEG-Azide is suited for dual-functional labeling and imaging .
  • Protein-peptide conjugates Dibenzocyclooctyne-PEG4-maleimide can be used to create protein-peptide conjugates .
  • Antibody-drug conjugates Dibenzocyclooctyne-PEG4-maleimide can be used in antibody-drug conjugates .
  • Surface modification Dibenzocyclooctyne-PEG4-maleimide can be used for surface modification .

PEG linkers, such as the one in this compound, are useful when proteins or other sensitive biomolecules need to be conjugated . The PEG spacer provides hydrophilicity and maintains separation between conjugated molecules . The maleimide functional group can label proteins site-specifically because most proteins have a limited number of cysteine residues that selectively react with maleimides .

Case Studies

  • Melanoma Targeting and Imaging: Researchers designed and synthesized four novel peptides (HYNIC-GGGNle-CycMSHhex, HYNIC-GSGNle-CycMSHhex, HYNIC-PEG2Nle-CycMSHhex, and HYNIC-AocNle-CycMSHhex) and examined the effects of amino acid, hydrocarbon, and polyethylene glycol (PEG) linkers on melanoma targeting and imaging properties of 99mTc-labeled lactam bridge-cyclized HYNIC-linker-Nle-CycMSHhex {hydrazinonicotinamide-linker-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-CONH2} peptides. Among these four 99mTc-labeled peptides, 99mTc(EDDA)-HYNIC-AocNle-CycMSHhex displayed the highest melanoma uptake (22.3 ± 1.72% ID/g) at 2 h post-injection .
  • Tumor Targeting: In a study, the small peptide D4 (Leu-Ala-Arg-Leu-Leu-Thr) was selected as an agent for specific targeting of epidermal growth factor receptor (EGFR), and researchers investigated the 99mTc-labeled D4 peptide for non-small cell lung tumor targeting. HYNIC-(Ser)3-D4 peptide was labeled with 99mTc using mixture of tricine and ethylenediamine diacetic acid (EDDA) as co-ligands. The study showed the 99mTc-EDDA/tricine-HYNIC-(Ser)3-D4 peptide had tumor targeting on the non-small cell lung tumor .

Mechanism of Action

The mechanism of action of Mal-PEG4-azide involves its ability to form stable linkages with thiol and azide groups. The maleimide group reacts with thiol groups to form thioether bonds, while the azide group participates in click chemistry reactions to form triazole linkages. These reactions are highly specific and efficient, making this compound a valuable tool in bioconjugation and chemical synthesis.

Comparison with Similar Compounds

Functional Groups and Reactivity

The table below compares Mal-PEG4-azide with structurally related PEG4 linkers, highlighting key differences in functional groups, molecular weight (MW), and applications:

Compound Functional Groups CAS Number MW Reactivity/Applications References
This compound Maleimide, Azide N/A* ~350† Thiol conjugation (maleimide) + azide-alkyne click chemistry; ADC development Inferred
Mal-PEG4-acid Maleimide, Carboxylic acid 518044-41-2 345.3 Thiol conjugation + carboxylate coupling (EDC/HATU); bioconjugation, surface functionalization
Azido-PEG4-acid Azide, Carboxylic acid 1257063-35-6 291.3 Azide click chemistry + carboxylate coupling; protein labeling, polymer modification
Methyltetrazine-PEG4-Mal Methyltetrazine, Maleimide 1802908-02-6 514.5 Tetrazine-TCO bioorthogonal reactions + thiol conjugation; live-cell imaging, ADCs
Ms-PEG4-azide Mesyl, Azide N/A N/A Nucleophilic substitution (mesyl) + click chemistry; controlled drug release systems
Mal-PEG4-OH Maleimide, Hydroxyl 1421933-37-0 273.3 Thiol conjugation + hydroxyl-based modifications; drug delivery, nanomaterials

*Not explicitly listed in evidence. †Estimated based on PEG4 backbone (~200 Da) + maleimide (~98 Da) + azide (~42 Da).

Mal-PEG4-acid (CAS 518044-41-2)
  • Structure : Maleimide-PEG4-carboxylic acid.
  • Applications: Conjugates thiol-containing biomolecules (e.g., antibodies) via maleimide, enabling subsequent carboxylate coupling to amines for bifunctional crosslinking . Used in nanoparticle functionalization and hydrogel synthesis due to PEG4-enhanced solubility .
  • Advantage : Dual reactivity allows modular bioconjugation strategies .
Azido-PEG4-acid (BP-20517)
  • Structure : Azide-PEG4-carboxylic acid.
  • Applications :
    • Azide groups enable CuAAC with alkynes for labeling or drug attachment .
    • Carboxylic acid permits covalent immobilization on amine-functionalized surfaces (e.g., biosensors) .
  • Limitation : Requires catalysts (e.g., Cu(I)) for click reactions, which may be cytotoxic .
Methyltetrazine-PEG4-Mal (CAS 1802908-02-6)
  • Structure : Methyltetrazine-PEG4-maleimide.
  • Applications :
    • Tetrazine reacts with trans-cyclooctene (TCO) in bioorthogonal, catalyst-free click chemistry for live-cell imaging .
    • Maleimide enables simultaneous thiol-based conjugation, ideal for multi-component ADCs .
  • Advantage : Faster reaction kinetics compared to azide-based click chemistry .
Ms-PEG4-azide
  • Structure : Mesyl-PEG4-azide.
  • Applications :
    • Mesyl groups participate in nucleophilic substitution with amines or thiols, enabling controlled drug release .
    • Azide allows subsequent click chemistry for modular assembly .
  • Challenge : Requires stringent handling (e.g., avoid oxidizers) due to mesyl group reactivity .

Performance and Stability Considerations

  • This compound vs. Mal-PEG4-acid : While both feature maleimide, this compound’s azide group offers orthogonal reactivity compared to the carboxylic acid in Mal-PEG4-acid. This makes this compound more versatile in multi-step bioconjugation workflows .
  • This compound vs. ~350) may limit tissue penetration .
  • Stability : Maleimide groups are prone to hydrolysis at physiological pH, whereas azides are stable under most conditions unless activated .

Q & A

Basic Question: What are the key steps in synthesizing Mal-PEG4-azide, and how can purity and structural integrity be validated?

Methodological Answer:
Synthesis typically involves sequential functionalization of PEG4 spacers with maleimide and azide groups. Critical steps include:

  • Maleimide activation : Use of N-hydroxysuccinimide (NHS) esters for efficient coupling under mild aqueous conditions .
  • Azide introduction : Copper-free or copper-catalyzed azide-alkyne cycloaddition (CuAAC) for controlled functionalization .
  • Purification : Size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents .
  • Validation :
    • Purity : Reverse-phase HPLC with UV detection (λ = 280 nm) .
    • Structural confirmation : 1H^1H-NMR for PEG spacer integrity and MALDI-TOF mass spectrometry for molecular weight verification .

Advanced Question: How can reaction conditions for this compound-mediated bioconjugation be optimized to minimize side reactions in physiological buffers?

Methodological Answer:
Optimization requires balancing reactivity and stability:

  • pH control : Maintain pH 6.5–7.5 to prevent maleimide hydrolysis while preserving azide reactivity .
  • Temperature : Conduct reactions at 4°C to slow hydrolysis without compromising conjugation efficiency .
  • Catalyst selection : For CuAAC, use tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to reduce copper-induced aggregation .
  • Buffer compatibility : Avoid thiol-containing buffers (e.g., Tris) to prevent maleimide-thiol competition. Use phosphate-buffered saline (PBS) with EDTA for metal chelation .

Basic Question: Which analytical techniques are most reliable for confirming successful bioconjugation using this compound?

Methodological Answer:

  • SDS-PAGE : Detect shifts in protein migration due to PEG4 spacer addition .
  • Fluorescence labeling : Use azide-functionalized fluorophores (e.g., Alexa Fluor 488-azide) for click chemistry-based visualization .
  • Mass spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight changes post-conjugation .
  • UV-Vis spectroscopy : Quantify maleimide consumption at 300–320 nm .

Advanced Question: How should researchers address contradictory data between MALDI-TOF and SDS-PAGE when characterizing this compound conjugates?

Methodological Answer:
Contradictions often arise from:

  • Sample preparation : MALDI-TOF may favor low-MW species, while SDS-PAGE detects aggregates. Centrifuge samples (15,000 × g, 10 min) to remove particulates .
  • Ion suppression : Use sinapinic acid matrix for MALDI-TOF to improve high-MW ion detection .
  • Cross-validation : Perform SEC-MALS (multi-angle light scattering) for absolute MW determination .
  • Statistical rigor : Replicate experiments (n ≥ 3) and apply Student’s t-test to assess significance .

Basic Question: What are the best practices for assessing the stability of this compound in aqueous solutions?

Methodological Answer:

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent hydrolysis .
  • Stability assays :
    • Monitor maleimide integrity via Ellman’s assay for free thiol reactivity over time .
    • Track azide degradation using IR spectroscopy (azide peak at ~2100 cm1^{-1}) .

Advanced Question: How can researchers overcome steric hindrance in site-specific conjugation using this compound?

Methodological Answer:

  • Linker engineering : Introduce flexible spacers (e.g., additional PEG units) between maleimide and azide groups .
  • Protein engineering : Use unnatural amino acids (e.g., p-azidophenylalanine) for orthogonal azide placement .
  • Kinetic control : Optimize reaction duration to favor thermodynamically stable products .

Basic Question: What methods are recommended for quantifying this compound concentration in solution?

Methodological Answer:

  • UV-Vis spectroscopy : Measure absorbance at 280 nm (ε = 6,200 M1^{-1}cm1^{-1} for maleimide) .
  • Fluorescence titration : React with excess thiol-containing fluorophores (e.g., fluorescein-maleimide) and quantify unreacted dye .

Advanced Question: How can kinetic parameters of this compound-mediated reactions be accurately determined?

Methodological Answer:

  • Stopped-flow spectroscopy : Monitor maleimide-thiol reaction kinetics in real-time .
  • Surface plasmon resonance (SPR) : Measure binding rates for azide-alkyne cycloaddition on sensor chips .
  • Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, Kd_d) .

Basic Question: What are common sources of impurities in this compound synthesis, and how can they be mitigated?

Methodological Answer:

  • By-products : Hydrolyzed maleimide (detected via HPLC retention time shifts). Mitigate by using anhydrous solvents .
  • Metal contaminants : Chelate residual copper with EDTA after CuAAC .
  • PEG oxidation : Use antioxidants (e.g., BHT) during storage .

Advanced Question: How can this compound be integrated with orthogonal bioconjugation strategies for multi-functional labeling?

Methodological Answer:

  • Sequential labeling : Combine maleimide-thiol and strain-promoted azide-alkyne cycloaddition (SPAAC) for stepwise conjugation .
  • Dual-functionalization : Use heterobifunctional linkers (e.g., this compound with DBCO for SPAAC) .
  • Validation : Employ tandem mass spectrometry (MS/MS) to confirm dual-labeled products .

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